molecular formula C22H26Cl2N2O5S B11070574 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide

Cat. No.: B11070574
M. Wt: 501.4 g/mol
InChI Key: UPUNZOQLKRQLMU-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, cyclopropylsulfamoyl, and diethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2,4-dichloro-5-(cyclopropylsulfamoyl)benzoic acid . This intermediate can then be reacted with 2-(3,4-diethoxyphenyl)ethylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. Techniques such as response surface analysis can be used to determine the optimal reaction conditions, including temperature, flow rate, and reagent equivalents .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the dichloro and cyclopropylsulfamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanism and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-fluorobenzoyl compounds
  • Cyclopropylsulfamoyl derivatives
  • Diethoxyphenyl analogs

Uniqueness

The uniqueness of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C22H26Cl2N2O5S

Molecular Weight

501.4 g/mol

IUPAC Name

2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[2-(3,4-diethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C22H26Cl2N2O5S/c1-3-30-19-8-5-14(11-20(19)31-4-2)9-10-25-22(27)16-12-21(18(24)13-17(16)23)32(28,29)26-15-6-7-15/h5,8,11-13,15,26H,3-4,6-7,9-10H2,1-2H3,(H,25,27)

InChI Key

UPUNZOQLKRQLMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3)OCC

Origin of Product

United States

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